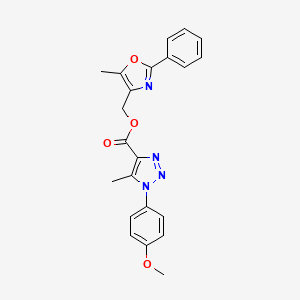![molecular formula C22H16Cl3N3 B2723273 2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine CAS No. 303149-57-7](/img/structure/B2723273.png)
2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a quinazolin-4-amine derivative with a molecular weight of 304.18 . It has a complex structure with multiple chlorophenyl groups attached to the quinazolin-4-amine core .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H11Cl2N3/c16-11-7-5-10(6-8-11)9-18-14-12-3-1-2-4-13(12)19-15(17)20-14/h1-8H,9H2,(H,18,19,20) . This indicates the presence of two chlorophenyl groups and a quinazolin-4-amine core .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Wissenschaftliche Forschungsanwendungen
Antihistaminic Agents
Research has demonstrated the synthesis of novel quinazoline derivatives, including compounds structurally related to "2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine," for their potential use as antihistaminic agents. For instance, the synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has shown significant in vivo H(1)-antihistaminic activity, highlighting the potential of similar quinazolin-4-amine derivatives in treating histamine-induced conditions (Alagarsamy, Shankar, & Murugesan, 2008).
AMPA Receptor Antagonists
Another area of research involves the development of quinazoline derivatives as AMPA receptor antagonists. A study exploring the structure-activity relationship of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, with modifications at the C-2 side chain, identified new AMPA receptor antagonists. This highlights the therapeutic potential of quinazolin-4-amine derivatives in neurological conditions (Chenard et al., 2001).
Diuretic Agents
Quinazolin-4(3H)-one derivatives have also been synthesized and evaluated for their diuretic activity. The study aimed to explore the effect of combining quinazolin-4(3H)-one with heterocyclic moieties like thiazole or thiadiazole on diuretic activity, indicating the versatility of quinazolin-4-amine derivatives in developing new diuretic agents (Maarouf, El‐Bendary, & Goda, 2004).
Antibacterial and Antifungal Agents
Research into novel phenylthiazolylquinazolin-4(3H)-one derivatives has demonstrated potential antibacterial and antifungal properties. These studies underscore the compound's potential as a foundation for developing new antimicrobial agents, further exemplifying the chemical's versatility in pharmaceutical research (Badwaik et al., 2009).
Hypotensive Agents
Moreover, the synthesis of novel 1-(4-chlorophenyl)-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydro-5-oxo-3-(substitutedphenyl)quinazoline derivatives revealed compounds with significant hypotensive effects. This suggests potential applications of quinazolin-4-amine derivatives in cardiovascular research, offering new avenues for the treatment of hypertension (El-Sabbagh et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl3N3/c23-16-8-5-14(6-9-16)12-21-27-20-4-2-1-3-17(20)22(28-21)26-13-15-7-10-18(24)19(25)11-15/h1-11H,12-13H2,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFSKERVXQTMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC=C(C=C3)Cl)NCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2723190.png)

![6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B2723195.png)




![4-[(3-Bromophenyl)methyl]morpholine hydrochloride](/img/structure/B2723200.png)
![1-[1,1'-Biphenyl]-4-yl-3-(2,4-dimethoxyanilino)-1-propanone](/img/structure/B2723201.png)
![4-(Tert-butyl)-2-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)thiazole](/img/structure/B2723205.png)
![3-phenylacrylaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2723209.png)
![1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2723210.png)

